molecular formula C27H24N4O3S B2609730 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 536705-83-6

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2609730
CAS No.: 536705-83-6
M. Wt: 484.57
InChI Key: NNBDAXGDMUUXBS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused heterocyclic core with a sulfanyl (-S-) linker and an acetamide group substituted with a 3-methoxyphenyl moiety. The 3,5-dimethylphenyl group at the pyrimidoindole’s 3-position introduces steric and electronic effects critical for modulating biological activity, particularly in Toll-like receptor 4 (TLR4) interactions . The compound’s synthesis typically involves multi-step reactions, including sulfanylation and amide coupling, as seen in analogous pyrimidoindole derivatives .

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-16-11-17(2)13-19(12-16)31-26(33)25-24(21-9-4-5-10-22(21)29-25)30-27(31)35-15-23(32)28-18-7-6-8-20(14-18)34-3/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBDAXGDMUUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindole core, introduction of the sulfanyl group, and coupling with the methoxyphenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases. The compound’s structure may allow it to interact with specific molecular targets, leading to desired pharmacological effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyrimido[5,4-b]indole derivatives, differing in substituents on the phenyl ring, acetamide group, and oxidation state of the sulfur linker. Key analogues include:

Compound Name / ID Substituents (R1, R2, R3) Biological Activity (TLR4) Solubility (LogP) Cytotoxicity (IC50, μM) Reference
Target Compound R1: 3,5-dimethylphenyl; R2: 3-methoxy Not reported Predicted: 3.8 Not reported
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide R1: phenyl; R2: cyclohexyl Moderate TLR4 activation 4.2 >50 μM (HeLa)
8-(Furan-2-yl) substituted pyrimido[5,4-b]indole (2B182C) R1: phenyl; R2: furan High TLR4 potency 3.5 >100 μM
N-(3-Methoxyphenyl)-2-((4-oxo-3-(4-chlorophenyl)pyrimido[5,4-b]indol-2-yl)thio)acetamide R1: 4-chlorophenyl; R2: 3-methoxy Weak TLR4 inhibition 4.5 12.3 μM (HEK293)
N-(4-Ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetamide R1: 3-methoxyphenyl; R2: 4-ethylphenyl Not reported 4.0 Not reported

Key Findings

Sulfur oxidation state: Sulfonyl (-SO2-) derivatives (e.g., compound 2 in ) show reduced TLR4 activity compared to sulfanyl (-S-) analogues, suggesting the thioether linkage is critical for binding .

Solubility and Pharmacokinetics :

  • The 3-methoxyphenyl acetamide group improves aqueous solubility (lower LogP) compared to cyclohexyl or ethylphenyl substituents, which may enhance bioavailability .
  • Derivatives with longer alkyl chains (e.g., dodecyl in ) exhibit higher LogP (>5) but suffer from reduced membrane permeability .

Cytotoxicity Profile :

  • Chlorophenyl-substituted analogues () demonstrate higher cytotoxicity (IC50: 12.3 μM) due to reactive electrophilic intermediates, whereas methoxyphenyl or furan-containing derivatives show minimal toxicity .

Biological Activity

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H21N3O2SC_{23}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 467.6 g/mol. Its structure includes a pyrimido[5,4-b]indole core linked to a sulfanyl group and an acetamide moiety, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit potent cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains and fungi.

Anticancer Studies

A study evaluating the anticancer potential of pyrimidoindole derivatives found that related compounds had IC50 values significantly lower than standard treatments. For instance, one derivative exhibited an IC50 of 0.3 μM against leukemia cell lines, indicating strong cytotoxicity and potential for further development as an anticancer agent .

Antimicrobial Activity

Research into similar compounds has shown promising results against Mycobacterium tuberculosis (Mtb). For example, certain derivatives displayed IC90 values as low as 7.05 μM against Mtb without significant toxicity to human fibroblast cells . This suggests that the compound may also have potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (including acute lymphoblastic leukemia and neuroblastoma), the compound demonstrated consistent inhibition of cell growth with IC50 values ranging from 0.3 to 1.2 μM across different cell types . Colony formation assays confirmed a significant reduction in both the number and size of colonies in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of related pyrimidoindole compounds showed selective inhibition against Mtb strains while sparing non-tuberculous mycobacteria . This selectivity is crucial for developing targeted therapies with fewer side effects.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

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